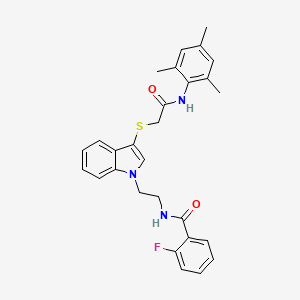

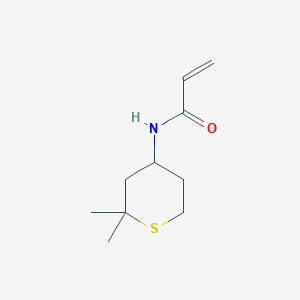

![molecular formula C23H21ClN2O3 B2665573 3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1019140-32-9](/img/structure/B2665573.png)

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a beta-adrenergic agonist that has been shown to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Radioligand Development for Beta-Adrenergic Receptors

Asymmetric Synthesis for Radioligand Applications : A precursor for S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177) was synthesized to develop a radioligand for beta-adrenergic receptors, utilizing asymmetric synthesis techniques. This compound is significant for studying beta-adrenergic receptors in vivo using positron emission tomography, highlighting its application in medical imaging and receptor mapping (Brady et al., 1991).

Catalytic Applications in Organic Synthesis

Ionic Liquid-Based Catalysis : Research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride showcased its utility in generating ionic liquid-based Ru(II)–phosphinite compounds. These compounds serve as efficient catalysts in the transfer hydrogenation of various ketones, demonstrating significant applications in organic synthesis and catalysis (Aydemir et al., 2014).

Antimicrobial and Antiradical Activities

Synthesis and Biological Activities : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities, investigated their antimicrobial and antiradical activities. Although these compounds showed lower biological activities compared to certain beta-blockers, their synthesis and evaluation contribute to the understanding of the structure-activity relationship in developing new pharmaceutical agents (Čižmáriková et al., 2020).

Environmental and Polymer Science

Dioxin Formation from Chlorophenols : The oxidative thermal degradation of chlorophenols was studied to understand the mechanisms of dioxin formation, an area of significant environmental concern. This research provides insights into the chemical processes leading to pollutants and their potential mitigation in industrial contexts (Evans & Dellinger, 2005).

Photopolymerization Initiators : A hexaarylbiimidazole derivative was synthesized for its application as a photoinitiator in acrylate polymerizations, demonstrating the compound's utility in developing advanced materials through photopolymerization technologies (Shi et al., 2006).

Propiedades

IUPAC Name |

1-(4-chlorophenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)28-15-18(27)14-26-22-9-5-4-8-21(22)25-23(26)16-29-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKCAHAAIHLNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

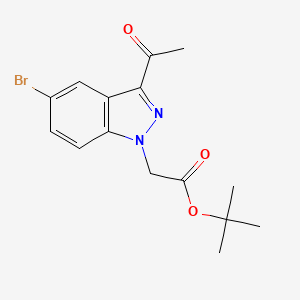

![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)

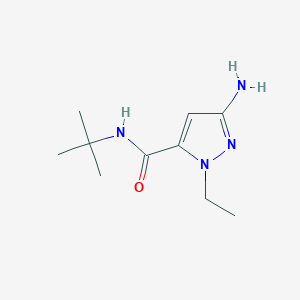

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)

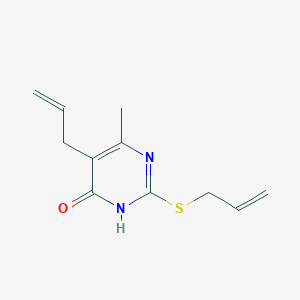

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)